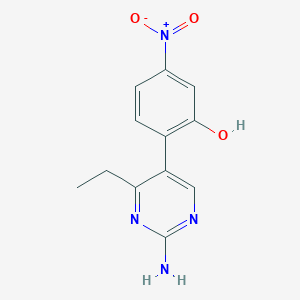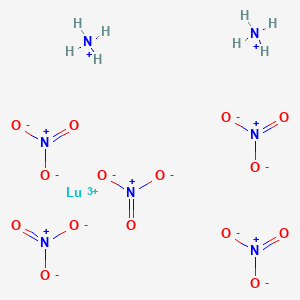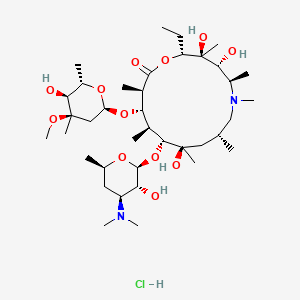
Azithromycin monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azithromycin monohydrochloride is a macrolide antibiotic derived from erythromycin. It is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
准备方法
Synthetic Routes and Reaction Conditions: Azithromycin monohydrochloride is synthesized from erythromycin through a series of chemical modificationsThis modification enhances the compound’s stability and broadens its antibacterial spectrum .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces erythreus to produce erythromycin, followed by chemical modification to obtain azithromycin. The final product is then converted into its monohydrochloride salt form for pharmaceutical use .
化学反应分析
Types of Reactions: Azithromycin monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The primary product formed from these reactions is azithromycin, which is then converted into this compound for pharmaceutical applications .
科学研究应用
Azithromycin monohydrochloride has a wide range of applications in scientific research:
作用机制
Azithromycin monohydrochloride exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit and ultimately stopping bacterial growth . Additionally, azithromycin has immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production and neutrophil influx .
相似化合物的比较
Erythromycin: The parent compound from which azithromycin is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetics.
Azithromycin monohydrochloride stands out due to its enhanced stability, broader spectrum of activity, and unique immunomodulatory properties .
属性
CAS 编号 |
90581-30-9 |
|---|---|
分子式 |
C38H73ClN2O12 |
分子量 |
785.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrochloride |
InChI |
InChI=1S/C38H72N2O12.ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI 键 |
RNIHVUHXAKFKSV-WVVFQGGUSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


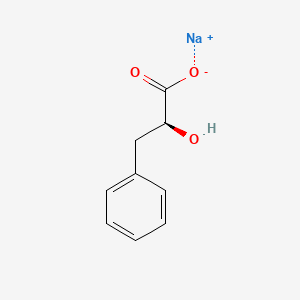

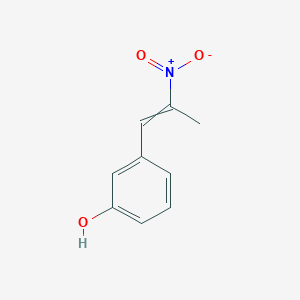


![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
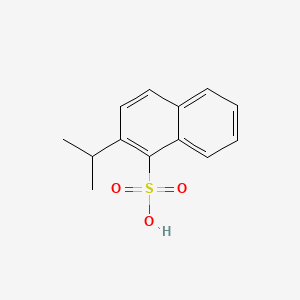


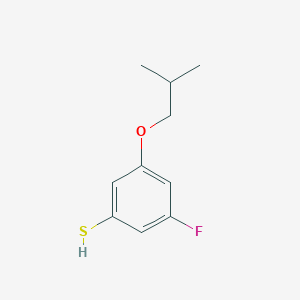

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
